molecular formula C8H9N3O B13878136 3-hydrazinyl-4-methoxyBenzonitrile

3-hydrazinyl-4-methoxyBenzonitrile

Cat. No.: B13878136
M. Wt: 163.18 g/mol
InChI Key: GIBXTRGSDNQKFO-UHFFFAOYSA-N
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Description

3-Hydrazinyl-4-methoxybenzonitrile is a versatile chemical building block of high interest in medicinal chemistry and pharmaceutical development. Its structure incorporates both a hydrazinyl moiety and a benzonitrile core, making it a valuable precursor for the synthesis of more complex molecules, particularly hydrazone-based compounds. The hydrazone functional group is known for its pH-responsive behavior and ability to be programmed for site-specific drug release, making it highly relevant for creating targeted therapies in areas such as anticancer and anti-inflammatory research . Researchers utilize this compound as a key intermediate to develop new molecular entities that can be screened for antiproliferative activity. The hydrazone derivatives can be designed to inhibit specific enzymatic pathways, such as the VEGFR-2 kinase pathway, which is a recognized target for preventing tumorigenesis and cancer development . Furthermore, the compound's flexibility allows it to act as a chelating agent, which can be exploited in various biochemical applications . As a synthetic intermediate, this compound enables the exploration of structure-activity relationships in drug discovery programs, contributing to the development of potential therapeutic agents. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-hydrazinyl-4-methoxybenzonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-3-2-6(5-9)4-7(8)11-10/h2-4,11H,10H2,1H3

InChI Key

GIBXTRGSDNQKFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)NN

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Hydrazinyl-4-methoxyBenzonitrile

Starting Materials and Key Precursors

The synthesis of this compound typically begins with 4-methoxybenzaldehyde or 4-methoxybenzonitrile derivatives. These compounds are commercially available or can be synthesized via known methods such as the oximation and dehydration of 4-methoxybenzaldehyde.

General Synthetic Strategy

The common synthetic strategy involves:

  • Preparation of 4-methoxybenzonitrile via oximation of 4-methoxybenzaldehyde followed by dehydration.
  • Introduction of the hydrazine moiety through reaction with hydrazine hydrate or hydrazine derivatives.
  • Purification and characterization of the final hydrazinyl benzonitrile compound.

Detailed Synthetic Routes

Synthesis of 4-Methoxybenzonitrile

A well-documented "one-pot" procedure is used for synthesizing 4-methoxybenzonitrile, which is a key intermediate:

Step Reagents/Conditions Description Yield (%) Notes
1 4-Methoxybenzaldehyde, oxammonium hydrochloride, methylene dichloride, triethylamine Oximation of aldehyde at 25–35 °C for 1–8 hours ~91–93 Reaction time affects yield
2 Thionyl chloride addition at 10–25 °C Dehydration of oxime to nitrile - Followed by aqueous work-up
3 Extraction and neutralization Organic phase washed, dried, and evaporated to yield 4-methoxybenzonitrile - Purity >99% (HPLC) confirmed

This method achieves yields typically around 92% with high purity and reproducibility.

Introduction of Hydrazine Group

The conversion of 4-methoxybenzonitrile to this compound involves nucleophilic substitution or condensation reactions with hydrazine hydrate:

  • Reaction of nitrile with hydrazine monohydrate under acidic or neutral conditions leads to hydrazone or hydrazinyl derivatives.
  • Reaction times vary from 50 minutes to several hours depending on substrate substitution and catalyst strength.
  • Acid catalysts such as dilute sulfuric acid or stronger acids can be used to promote hydrazone formation.

For example, reaction of hydrazine monohydrate with related methoxy-substituted benzonitriles under controlled temperature (around 80 °C) for 6 hours yields hydrazinyl derivatives in good yields (60–90%).

Representative Reaction Conditions and Yields

Compound Reagents/Conditions Reaction Time Temperature (°C) Yield (%) Purification Method
4-Methoxybenzonitrile Oximation + dehydration (oxammonium hydrochloride, thionyl chloride) 1–8 hours 25–35 91–93 Extraction, drying
This compound Hydrazine monohydrate, acidic catalyst 50 min–6 hours 25–80 60–90 Recrystallization, filtration

Analytical Characterization

The identity and purity of this compound are typically confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the aromatic, methoxy, nitrile, and hydrazine protons and carbons.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the hydrazinyl benzonitrile structure.
  • Infrared Spectroscopy (IR): Characteristic peaks for nitrile (C≡N stretch ~2220 cm^-1), hydrazine N–H stretch (~3130 cm^-1), and methoxy C–O stretch (~1250 cm^-1).
  • Melting Point and Purity: Melting points are reported around 128–130 °C for related intermediates, with HPLC purity >99% after purification steps.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-4-methoxyBenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydrazinyl-4-methoxyBenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-4-methoxyBenzonitrile depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Methoxybenzonitrile (CAS 874-90-8)
  • Structure : Lacks the hydrazinyl group at position 3.
  • Molecular Weight : 133.15 g/mol (vs. 161.16 g/mol for the target compound).
  • Applications : Primarily used as a solvent and precursor in organic synthesis.
  • Safety : Classified as harmful if swallowed (H302) .
  • Key Difference : Absence of hydrazinyl limits its utility in reactions requiring nucleophilic NH-NH₂ groups.
3-Hydroxybenzonitrile (CAS 873-62-1)
  • Structure : Hydroxyl (-OH) at position 3 instead of hydrazinyl.
  • Molecular Weight : 119.12 g/mol.
  • Properties : Higher polarity due to -OH, leading to increased solubility in polar solvents.
  • Reactivity : Participates in hydrogen bonding and etherification reactions, unlike the hydrazinyl derivative .
4-Formyl-3-Methoxybenzonitrile (CAS 21962-45-8)
  • Structure : Formyl (-CHO) at position 4, methoxy at position 3.
  • Molecular Weight : 161.16 g/mol.
  • Applications : Used in synthesizing Schiff bases and heterocyclic compounds.
  • Physical Properties : Boiling point 318.2°C, density 1.18 g/cm³ .
  • Comparison : The formyl group enables condensation reactions, contrasting with the hydrazinyl’s nucleophilic character.

Substituent Position Isomers

3-Hydroxy-4-Methylbenzonitrile (CAS 3816-66-8)
  • Structure : Methyl (-CH₃) at position 4, hydroxyl at position 3.
  • Hazards : Harmful via inhalation, skin contact, and ingestion (H302, H315, H319) .
  • Electronic Effects : Methyl groups donate electrons inductively, stabilizing the ring differently than methoxy’s resonance effects.
4-Benzyloxy-3-Methoxybenzonitrile (CAS 52805-34-2)
  • Structure : Benzyloxy (-OCH₂C₆H₅) at position 4, methoxy at position 3.
  • Molecular Weight : 239.27 g/mol.
  • Applications : Bulky benzyloxy group may sterically hinder reactions, unlike the smaller hydrazinyl substituent .

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